(E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate
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Overview
Description
(E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate typically involves the condensation of ethyl 4-aminobenzoate with 2-oxopiperidine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
(E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperidinone, and their substituted derivatives share structural similarities.
Benzoate Esters: Ethyl benzoate and methyl benzoate are simpler esters with similar functional groups.
Hydrazinylidene Compounds: Hydrazones and hydrazides are related compounds with similar reactive moieties.
Uniqueness: (E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate is unique due to the combination of its piperidine ring, benzoate ester, and hydrazinylidene moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[(2E)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-20-14(19)10-5-7-11(8-6-10)16-17-12-4-3-9-15-13(12)18/h5-8,16H,2-4,9H2,1H3,(H,15,18)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVLAVZPGGMZMR-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN=C2CCCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/N=C/2\CCCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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